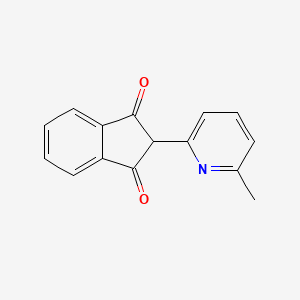![molecular formula C14H11FN2 B15330782 2-(2-Fluorophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B15330782.png)
2-(2-Fluorophenyl)-5-methylimidazo[1,2-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Fluorophenyl)-5-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by the presence of a fluorophenyl group at the 2-position and a methyl group at the 5-position of the imidazo[1,2-a]pyridine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)-5-methylimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with appropriate fluorinated aromatic aldehydes or ketones. One common method involves the use of 2-aminopyridine and 2-fluorobenzaldehyde in the presence of a base such as sodium carbonate under reflux conditions. The reaction proceeds through the formation of an imine intermediate, which undergoes cyclization to form the imidazo[1,2-a]pyridine core .
Industrial Production Methods
Industrial production of this compound can be achieved through a one-pot synthesis approach, which involves the use of acetophenone, [Bmim]Br3, and 2-aminopyridine under solvent-free conditions. This method offers high yields and operational simplicity, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Fluorophenyl)-5-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group allows for electrophilic aromatic substitution reactions, where the fluorine atom can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-a]pyridines with various functional groups.
Applications De Recherche Scientifique
2-(2-Fluorophenyl)-5-methylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2-(2-Fluorophenyl)-5-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, as a fluorescent probe, it selectively binds to metal ions, leading to changes in its fluorescence properties. This interaction is facilitated by the imidazo[1,2-a]pyridine core, which provides a suitable binding site for metal ions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylimidazo[1,2-a]pyridine: Lacks the fluorine substituent, which affects its reactivity and binding properties.
2-(2-Chlorophenyl)-5-methylimidazo[1,2-a]pyridine: Similar structure but with a chlorine atom instead of fluorine, leading to different electronic and steric effects.
2-(2-Bromophenyl)-5-methylimidazo[1,2-a]pyridine: Contains a bromine atom, which can influence its chemical reactivity and biological activity.
Uniqueness
2-(2-Fluorophenyl)-5-methylimidazo[1,2-a]pyridine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its potential as a fluorescent probe and pharmacologically active compound. The fluorine atom’s strong electron-withdrawing effect can also influence the compound’s reactivity and stability, making it a valuable molecule for various applications .
Propriétés
Formule moléculaire |
C14H11FN2 |
|---|---|
Poids moléculaire |
226.25 g/mol |
Nom IUPAC |
2-(2-fluorophenyl)-5-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H11FN2/c1-10-5-4-8-14-16-13(9-17(10)14)11-6-2-3-7-12(11)15/h2-9H,1H3 |
Clé InChI |
QSZGWBSLYLOJHW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC2=NC(=CN12)C3=CC=CC=C3F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Bromo-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B15330699.png)


![3-(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B15330721.png)

![3-Bromo-5,7-dichloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B15330732.png)

![4-((Trifluoromethyl)thio)benzo[d]thiazole](/img/structure/B15330740.png)

![2,7-Dichloro-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B15330762.png)
![3-Azido-N-Boc-N-[(tributylstannyl)methyl]-1-propanamine](/img/structure/B15330766.png)



